1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
Description
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSSGCKGXBKZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654952 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-66-3 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation via Vilsmeier-Haack Reaction
The most common and reliable method to introduce the aldehyde group at the 5-position of 1-oxo-1,2-dihydroisoquinoline is the Vilsmeier-Haack formylation. This involves treating the isoquinoline precursor with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
- Procedure : The isoquinoline derivative is dissolved in anhydrous DMF, and POCl₃ is added dropwise under an inert atmosphere at low temperatures (0–5 °C). The reaction mixture is then gradually warmed to 40–60 °C and stirred for several hours (typically 8–12 hours).
- Outcome : The aldehyde group is selectively introduced at the 5-position due to the electronic and steric environment of the ring.
- Yield : Optimized conditions yield approximately 60–70% of the desired product.
- Purification : Column chromatography using ethyl acetate/hexane mixtures is employed to isolate the pure aldehyde.
Key reaction parameters influencing yield and purity:
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Temperature | 0–60 °C | Higher temperatures may increase side reactions; optimal at ~40 °C |
| POCl₃ equivalents | 1.1–1.5 equivalents | Excess POCl₃ can lead to overreaction |
| Reaction time | 8–12 hours | Insufficient time leads to incomplete formylation |
| Solvent purity | Anhydrous DMF | Moisture causes hydrolysis and lower yields |
Palladium-Catalyzed Cascade Cyclization–Coupling
A more recent and advanced synthetic route involves palladium-catalyzed cascade cyclization of trisubstituted allenamides with arylboronic acids, which can be tailored to produce substituted 1,2-dihydroisoquinoline derivatives, including aldehyde-substituted variants.
- Mechanism : The reaction proceeds via intramolecular cyclization of the allenamide, followed by transmetallation with arylboronic acid to form the isoquinoline core.
- Catalysts and Conditions :
- Pd(OAc)₂ (5–10 mol%)
- Ligand: P(o-tolyl)₃ (10–20 mol%)
- Base: NaOH (5 equivalents)
- Solvent: dioxane/H₂O (4:1)
- Temperature: 50–80 °C
- Yields : The method provides moderate to high yields (55–88%) depending on substrate and conditions.
- Advantages : This method allows for the introduction of various substituents and functional groups, offering structural diversity.
Cyclization of Precursors Under Acidic or Basic Conditions
Other synthetic approaches involve the cyclization of appropriately substituted benzylamines or propargylamines under acidic or basic conditions to form the dihydroisoquinoline core, followed by selective oxidation or formylation steps to install the aldehyde group.
- These methods often require multi-step synthesis, including:
- Preparation of N-(2-bromobenzyl) propargylamines
- Palladium-catalyzed cyclization
- Subsequent oxidation or formylation to introduce the aldehyde
Detailed Research Findings and Comparative Analysis
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, 0–60 °C, 8–12 h | 60–70 | Straightforward, selective formylation | Requires strict anhydrous conditions |
| Pd-Catalyzed Cascade Cyclization | Pd(OAc)₂, P(o-tolyl)₃, NaOH, dioxane/H₂O, 50–80 °C | 55–88 | High structural diversity, mild conditions | More complex catalyst system, substrate-specific |
| Cyclization of Propargylamines | Propargylamines, Pd catalyst, followed by oxidation/formylation | Moderate to good | Versatile for substituted derivatives | Multi-step, longer synthesis time |
Analytical and Reproducibility Considerations
Spectroscopic Characterization :
- ¹H NMR : Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
- ¹³C NMR : Aldehyde carbon resonates at ~190–195 ppm; lactam carbonyl at ~165–170 ppm.
- IR Spectroscopy : C=O stretch of aldehyde at ~1700 cm⁻¹; lactam C=O at ~1650 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks consistent with isoquinoline derivatives.
-
- Maintain anhydrous and inert atmosphere conditions during formylation.
- Use freshly distilled or high-purity reagents such as POCl₃ and DMF.
- Monitor reactions by TLC or HPLC to ensure completeness.
- Validate intermediates before proceeding to subsequent steps.
Chemical Reactions Analysis
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of 1-oxo-1,2-dihydroisoquinoline have shown potential as antiviral agents. For instance, a study highlighted the synthesis of compounds based on this scaffold that exhibited inhibitory activity against West Nile Virus (WNV) protease, suggesting its potential application in antiviral drug development . The structural features of the compound allow for modifications that can enhance biological activity and selectivity.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of isoquinoline derivatives. Compounds derived from 1-oxo-1,2-dihydroisoquinoline have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This opens avenues for developing therapeutic agents aimed at neuroprotection .
Organic Synthesis
Building Block in Synthesis
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cyclization and functionalization. For example, palladium-catalyzed reactions involving this compound can lead to the formation of substituted 1,2-dihydroisoquinolines with diverse functional groups, enhancing their utility in synthetic organic chemistry .
Cascade Reactions
The compound has been employed in cascade reactions that allow for the efficient construction of multiple bonds and rings in a single synthetic step. This approach not only saves time but also minimizes waste, making it an attractive strategy in green chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Positional Isomers
Compounds with aldehyde groups at different positions on the isoquinoline ring exhibit distinct electronic and steric profiles:
Key Insight : The 5-position aldehyde in the target compound likely offers balanced electronic and steric properties, enhancing its utility in synthetic pathways compared to 4- or 6-position isomers.
Functional Group Variants
Substitution of the aldehyde group with other functional groups alters reactivity and applications:
Key Insight : The aldehyde derivative is more reactive than nitrile or carboxylic acid analogs, making it preferable for dynamic synthetic routes requiring electrophilic centers.
Saturated Ring Derivatives
Hydrogenation of the isoquinoline ring modifies stability and bioactivity:
Key Insight : Saturation (e.g., tetrahydro derivatives) improves metabolic stability but reduces aromatic conjugation, affecting electronic properties.
Biological Activity
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is a compound belonging to the isoquinoline alkaloids class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes an isoquinoline core with an aldehyde functional group. This structural configuration is significant as it allows for interactions with various biological targets, potentially influencing numerous biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines, including:
- Human promyelocytic leukemia (HL-60)
- Breast cancer (MCF-7)
- Burkitt’s lymphoma (Raji)
- Colon cancer (LoVo)
In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in these cancer cells. For instance, compounds structurally related to 1-Oxo-1,2-dihydroisoquinoline have shown IC50 values as low as 16.5 µM against cancer cell lines, indicating significant potency .
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory properties . Isoquinoline derivatives are known to modulate inflammatory pathways, suggesting that this compound may influence cytokine production and inflammatory mediator release. This activity could be beneficial in conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound involve several biochemical interactions:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- DNA Interaction : Its structural properties suggest it could intercalate with DNA, disrupting normal cellular processes and promoting apoptosis in cancer cells.
Research Findings
A systematic review of literature reveals several key findings regarding the biological activity of this compound:
Case Studies
While direct case studies focusing solely on this compound are sparse, related isoquinoline compounds have been evaluated in clinical settings for their anticancer effects. For example:
Q & A
Basic: What are the recommended synthetic routes for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde?
The compound is typically synthesized via multi-step organic reactions, including cyclization and oxidation steps. For instance, the isoquinoline scaffold can be constructed using a Friedel-Crafts acylation followed by intramolecular cyclization. Post-synthetic modifications, such as formylation at the 5-position, require careful control of reaction conditions (e.g., temperature, catalyst selection) to avoid side reactions. Characterization via -NMR, -NMR, and mass spectrometry (MS) is critical to confirm structural integrity .
Advanced: How can structural modifications of this scaffold enhance protease inhibitory activity?
Structure-activity relationship (SAR) studies are essential. For example, substituting the aldehyde group at position 5 with electron-withdrawing groups (e.g., nitriles or carboxylic acids) can modulate binding affinity to viral proteases, as demonstrated in studies targeting West Nile Virus. Computational modeling (e.g., molecular docking) and in vitro enzymatic assays are used to evaluate modifications. Bioisosteric replacements, such as replacing the aldehyde with a hydrazide, may improve metabolic stability while retaining activity .
Basic: What analytical techniques are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis (>95% recommended for biological assays). Stability studies under varying pH, temperature, and light conditions should be conducted using accelerated degradation protocols. Quantify degradation products via LC-MS and monitor aldehyde oxidation by tracking the formation of carboxylic acid derivatives .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay variability (e.g., enzyme source, buffer conditions). To address this, replicate studies using standardized protocols (e.g., uniform substrate concentrations, pH 7.4 buffers) and include positive controls (e.g., known protease inhibitors). Cross-validate findings with orthogonal assays, such as cellular infectivity models, to confirm mechanistic relevance .
Basic: What are the key considerations for designing solubility studies?
Use a tiered approach:
Experimental determination: Shake-flask method with HPLC quantification.
Computational prediction: LogP calculations (e.g., using ChemAxon or ACD/Labs).
Formulation aids: Test co-solvents (e.g., DMSO for in vitro) or cyclodextrins for in vivo applications. Document solvent effects on aldehyde reactivity to avoid artifacts .
Advanced: How can computational methods guide the optimization of this scaffold?
Combine molecular dynamics (MD) simulations and density functional theory (DFT) to predict binding modes and electronic properties. For example, MD can model the interaction between the aldehyde group and catalytic cysteine residues in viral proteases. Validate predictions with mutagenesis studies and kinetic assays (e.g., measurements) .
Basic: What safety protocols are critical when handling this compound?
The aldehyde group is prone to oxidation and may release formaldehyde under acidic conditions. Use inert atmospheres (N/Ar) during synthesis and storage. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Monitor air quality for volatile aldehydes using OSHA-compliant sensors .
Advanced: How can researchers integrate this scaffold into dual-action therapeutic agents?
Design hybrid molecules by conjugating the isoquinoline core with pharmacophores targeting complementary pathways (e.g., antiviral + anti-inflammatory). Use click chemistry (e.g., azide-alkyne cycloaddition) for modular assembly. Evaluate synergy via combination index (CI) assays and transcriptomic profiling .
Basic: What are the best practices for storing this compound?
Store under inert gas at −20°C in amber vials to prevent light-induced degradation. Lyophilization is recommended for long-term storage. Periodically assess stability via -NMR to detect oxidation or polymerization .
Advanced: How can metabolomics identify off-target effects of derivatives?
Use high-resolution mass spectrometry (HR-MS) coupled with untargeted metabolomics to profile cellular metabolites post-treatment. Pathway analysis tools (e.g., MetaboAnalyst) can map perturbations to specific biochemical networks. Cross-reference with toxicity databases (e.g., Tox21) to prioritize safer derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
